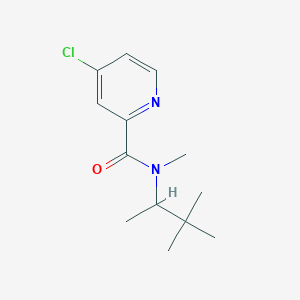
4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339, and it is a selective cannabinoid receptor type 2 (CB2) agonist. The CB2 receptor is primarily expressed in immune cells, and its activation has been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide involves its binding to the CB2 receptor. Upon binding, the compound activates the receptor, leading to downstream signaling pathways that result in anti-inflammatory and immunomodulatory effects. Additionally, CB2 receptor activation has been shown to have analgesic effects, making it a potential target for pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide are primarily related to its activation of the CB2 receptor. This activation has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential target for the treatment of various inflammatory and autoimmune diseases. Additionally, CB2 receptor activation has been shown to have analgesic effects, making it a potential target for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in lab experiments is its selectivity for the CB2 receptor. This selectivity allows for more specific targeting of the receptor and reduces the potential for off-target effects. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Additionally, the compound has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide. One potential direction is the development of more potent and selective CB2 receptor agonists for use in the treatment of various inflammatory and autoimmune diseases. Additionally, further studies are needed to fully understand the analgesic effects of CB2 receptor activation and its potential as a target for pain management. Finally, the potential for off-target effects of CB2 receptor agonists should be further explored to ensure their safety and efficacy in clinical applications.
Synthesis Methods
The synthesis of 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide involves several steps. First, 2-chloro-5-nitropyridine is reacted with tert-butylamine to form 2-(tert-butylamino)-5-nitropyridine. This intermediate is then reacted with 3,3-dimethylbutan-2-one and sodium borohydride to form the desired compound. The final step involves the chlorination of the pyridine ring using thionyl chloride to obtain 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide.
Scientific Research Applications
4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has potential applications in various fields of scientific research. Its primary application is in the study of the CB2 receptor and its role in immune function. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential target for the treatment of various inflammatory and autoimmune diseases. Additionally, 4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been used in the study of pain management, as CB2 receptor activation has been shown to have analgesic effects.
properties
IUPAC Name |
4-chloro-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(13(2,3)4)16(5)12(17)11-8-10(14)6-7-15-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMVBDQKJCHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)

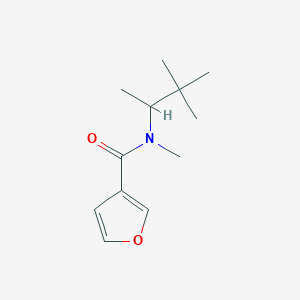
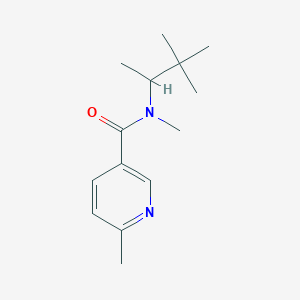
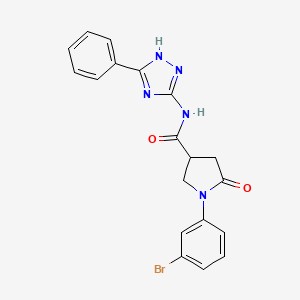
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
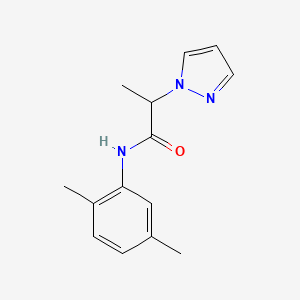
![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)